

# 3-Chloro-5-fluoropyridin-2-amine CAS number and molecular weight

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## Compound of Interest

Compound Name: 3-Chloro-5-fluoropyridin-2-amine

Cat. No.: B567862

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## Technical Guide: 3-Chloro-5-fluoropyridin-2-amine

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Chloro-5-fluoropyridin-2-amine** is a halogenated aminopyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, fluoro, and amino groups on a pyridine ring, provides multiple reactive sites for further chemical modifications. This makes it a valuable intermediate in the fields of medicinal chemistry and agrochemical research, where it is utilized in the development of novel bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with experimental protocols, and its application in the synthesis of molecules with therapeutic potential.

## Chemical and Physical Properties

The fundamental properties of **3-Chloro-5-fluoropyridin-2-amine** are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

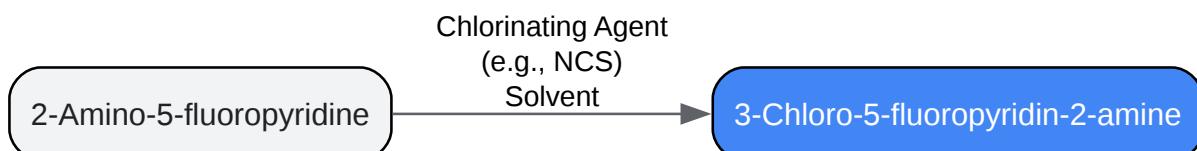
Property	Value	Reference
CAS Number	1214330-79-6	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> ClFN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	146.55 g/mol	<a href="#">[1]</a>
Appearance	Solid (Typical)	<a href="#">[2]</a>
Purity	Typically ≥98%	<a href="#">[1]</a>

## Synthetic Pathway and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Chloro-5-fluoropyridin-2-amine** is not readily available in published literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted aminopyridines. A common strategy involves the chlorination of a suitable aminofluoropyridine precursor.

## Proposed Synthetic Route

A logical approach to synthesize **3-Chloro-5-fluoropyridin-2-amine** is through the direct chlorination of 2-amino-5-fluoropyridine. This precursor is commercially available. The key transformation is the regioselective introduction of a chlorine atom at the C-3 position of the pyridine ring.



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Caption: Proposed synthesis of **3-Chloro-5-fluoropyridin-2-amine**.

## Experimental Protocol: Chlorination of 2-amino-5-fluoropyridine

This protocol is a general guideline and may require optimization for specific laboratory conditions.

#### Materials:

- 2-amino-5-fluoropyridine
- N-Chlorosuccinimide (NCS)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
- Inert gas (e.g., Nitrogen or Argon)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

#### Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve 2-amino-5-fluoropyridine (1 equivalent) in the chosen anhydrous solvent.
- Cool the solution to 0 °C using an ice bath.
- Slowly add N-Chlorosuccinimide (1-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
- Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired **3-Chloro-5-fluoropyridin-2-amine**.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analytical Technique	Expected Data
<sup>1</sup> H NMR	Peaks corresponding to the aromatic protons and the amine protons.
<sup>13</sup> C NMR	Peaks corresponding to the five carbon atoms of the pyridine ring.
Mass Spectrometry	A molecular ion peak corresponding to the calculated molecular weight.
HPLC	A single major peak indicating the purity of the compound.

While specific spectral data is not publicly available, chemical suppliers often provide access to this information upon request.[\[1\]](#)[\[3\]](#)[\[4\]](#)

## Applications in Drug Discovery and Development

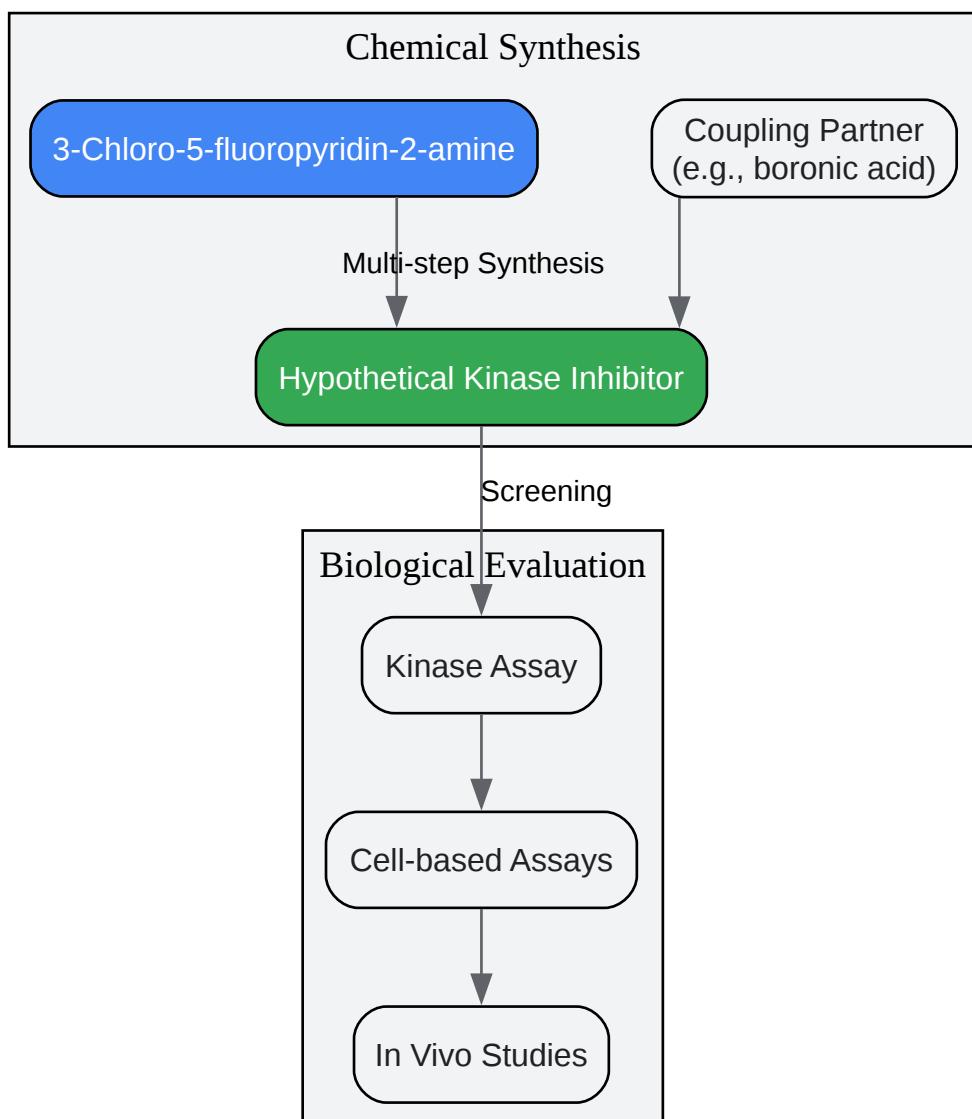
**3-Chloro-5-fluoropyridin-2-amine** is a versatile building block for the synthesis of a wide range of biologically active molecules.[\[2\]](#) Its utility lies in its ability to be incorporated into larger molecular scaffolds to modulate their physicochemical and pharmacological properties.

## Role as a Key Intermediate

The amino group of **3-Chloro-5-fluoropyridin-2-amine** can readily participate in various chemical reactions, including amide bond formation, nucleophilic aromatic substitution, and the formation of heterocyclic rings. The chlorine and fluorine atoms also provide handles for further functionalization, for instance, through cross-coupling reactions. These features make it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

## Example Application: Synthesis of a Hypothetical Kinase Inhibitor

While a specific drug derived from **3-Chloro-5-fluoropyridin-2-amine** is not yet on the market, its structural motifs are found in many kinase inhibitors. The following workflow illustrates its potential use in synthesizing a hypothetical kinase inhibitor.

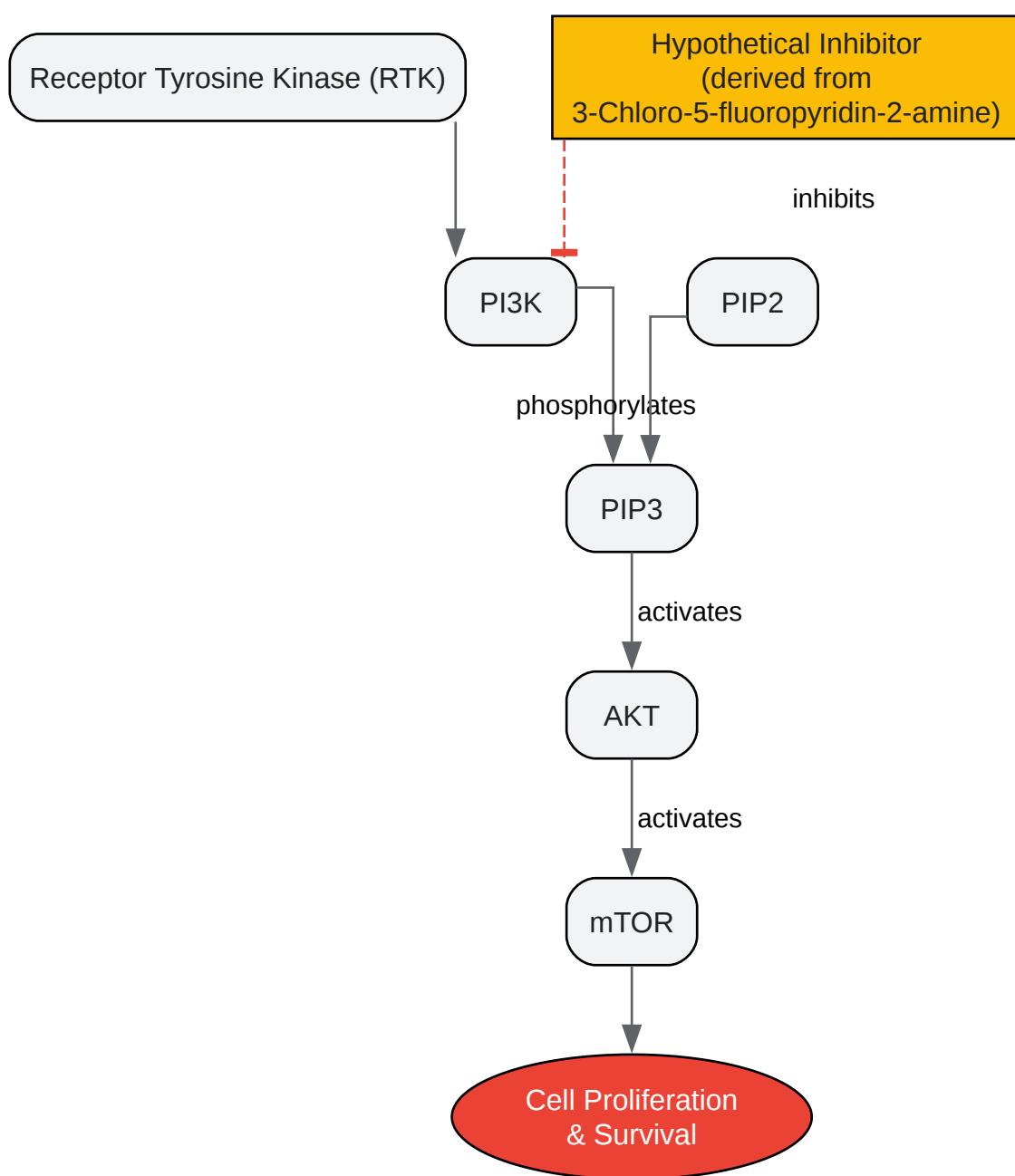


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Caption: Workflow for the synthesis and evaluation of a hypothetical kinase inhibitor.

## Potential Involvement in Signaling Pathways

Derivatives of substituted aminopyridines have been implicated in the modulation of various signaling pathways, particularly those involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. While there is no direct evidence linking **3-Chloro-5-fluoropyridin-2-amine** to a specific pathway, compounds synthesized from it could potentially target kinases within such cascades, making it a valuable scaffold for the development of targeted cancer therapies.[2]



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Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

## Conclusion

**3-Chloro-5-fluoropyridin-2-amine** is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined chemical properties and multiple reactive sites make it an ideal starting material for the synthesis of diverse molecular libraries. While further research is needed to fully elucidate its role in specific biological pathways, the structural motifs it provides are of high interest to medicinal chemists. The synthetic and application workflows provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their ongoing research and development endeavors.

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